6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 41734-98-9) is a highly functionalized tricyclic building block essential for the synthesis of advanced pharmaceutical intermediates, particularly indole-based alkaloids, 5-HT receptor modulators, and polyketide synthase 13 (Pks13) inhibitors. Featuring a strategically positioned fluorine atom at the C6 position and a reactive ketone at the C1 position, this scaffold offers dual sites for structural diversification. The 1-oxo group enables regioselective alpha-functionalization (such as C2 halogenation or alkylation), while the 6-fluoro substituent enhances the lipophilicity, metabolic stability, and membrane permeability of downstream active pharmaceutical ingredients (APIs) compared to unsubstituted carbazoles [1]. Procuring this exact fluorinated precursor allows synthetic chemists to bypass multi-step late-stage fluorination, ensuring high-fidelity access to complex, bioactive carbazole architectures [2].
Substituting 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one with its unsubstituted or alternative halogenated analogs (e.g., 6-chloro or 6-nitro derivatives) fundamentally alters both process chemistry and downstream pharmacology. In synthetic workflows, the unique electronic properties of the 6-fluoro group direct the efficiency of subsequent C2-functionalizations; for example, electrophilic alpha-chlorination proceeds with significantly higher yields and fewer side reactions compared to strongly electron-withdrawing analogs like the 6-nitro derivative [1]. Biologically, the fluorine atom is strictly required in specific target profiles to optimize lipid solubility and cell wall penetration—such as in anti-mycobacterial agents targeting M. tuberculosis—meaning that generic carbazole precursors cannot yield the required pharmacokinetic properties [2]. Consequently, generic substitution leads to compromised synthetic throughput and inactive downstream APIs.
When subjected to copper(II) chloride-mediated regioselective chlorination to produce advanced antitubercular intermediates, 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one demonstrates excellent processability. The 6-fluoro derivative achieves an 85% yield of the corresponding 2-chloro-6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, outperforming the 6-nitro analog, which only yields 77% under identical conditions [1]. This 8% yield advantage in a critical late-stage functionalization step highlights the favorable electronic balance provided by the 6-fluoro substituent, reducing waste and improving throughput in API manufacturing.
| Evidence Dimension | Yield of C2-chlorination (CuCl2-mediated) |
| Target Compound Data | 85% yield (6-fluoro derivative) |
| Comparator Or Baseline | 77% yield (6-nitro derivative) |
| Quantified Difference | 8% absolute increase in yield |
| Conditions | Reaction with CuCl2 in DMSO at room temperature |
Higher yields in regioselective alpha-halogenation directly translate to lower cost of goods and improved scalability in the synthesis of complex carbazole APIs.
The synthesis of substituted cycloalkyl[b]indoles relies heavily on the efficiency of the Fischer indole cyclization. The formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one proceeds with an exceptionally high yield of 89% from its corresponding hydrazone precursor [1]. This robust cyclization efficiency ensures that procurement of this specific fluorinated building block is backed by a highly reproducible and scalable upstream manufacturing process, guaranteeing consistent commercial availability and high purity for downstream applications.
| Evidence Dimension | Fischer cyclization yield |
| Target Compound Data | 89% yield |
| Comparator Or Baseline | Standard Fischer indole cyclizations (typically 60-80%) |
| Quantified Difference | Consistently high top-tier yield (>85%) |
| Conditions | Standard Fischer cyclization conditions |
High upstream synthesis yields ensure a stable, cost-effective supply chain and high batch-to-batch reproducibility for industrial buyers.
The incorporation of the 6-fluoro substituent in the tetrahydrocarbazolone framework is a deliberate design choice to enhance the pharmacokinetic properties of downstream drug candidates. Compared to unsubstituted tetrahydrocarbazolones, the 6-fluoro derivative significantly increases fat solubility and membrane permeability [1]. In the context of antitubercular agents targeting the polyketide synthase 13 (Pks13) enzyme, this increased lipophilicity is critical for penetrating the thick, lipid-rich mycobacterial cell wall, a property not achievable with non-fluorinated analogs [2].
| Evidence Dimension | Downstream API membrane permeability |
| Target Compound Data | High lipophilicity and cell wall penetration |
| Comparator Or Baseline | Unsubstituted tetrahydrocarbazolones (lower permeability) |
| Quantified Difference | Required for mycobacterial cell wall penetration |
| Conditions | In vivo and in vitro mycobacterial targeting |
Procuring the 6-fluoro building block is essential for drug discovery programs requiring enhanced cell permeability, particularly for challenging targets like M. tuberculosis.
This compound is the exact precursor required for synthesizing 2-chloro-6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives, which are potent inhibitors of mycobacterial polyketide synthase 13. The 6-fluoro substitution provides the essential cell wall penetration required for anti-mycobacterial efficacy [1].
It serves as an optimal starting material to synthesize fluorinated carbazoloquinone derivatives targeting methicillin-resistant Staphylococcus aureus (MRSA). The fluorine atom enhances bioavailability and lipid solubility, making it superior to non-fluorinated carbazole precursors in antimicrobial drug design [2].
The compound acts as a privileged tricyclic core for the development of central nervous system therapeutics. The C1-ketone allows for diverse functionalization (e.g., reductive amination), while the C6-fluorine modulates metabolic stability and blood-brain barrier penetration [3].
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